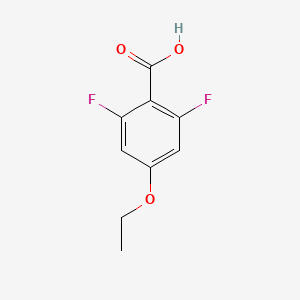

4-Ethoxy-2,6-difluorobenzoic acid

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-ethoxy-2,6-difluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O3/c1-2-14-5-3-6(10)8(9(12)13)7(11)4-5/h3-4H,2H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRVNWKFFDWXCGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C(=C1)F)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Ethoxy 2,6 Difluorobenzoic Acid

Precursor-Based Synthetic Routes

The preparation of 4-Ethoxy-2,6-difluorobenzoic acid can be achieved through several strategic pathways, each starting from a different precursor. These methods leverage fundamental organic reactions to construct the target molecule, which features a difluorinated benzene (B151609) ring substituted with both a carboxylic acid and an ethoxy group.

Synthesis from 4-Ethoxy-2,6-difluorophenylacetonitrile

A direct and logical approach to synthesizing this compound is through the hydrolysis of the corresponding nitrile precursor, 4-Ethoxy-2,6-difluorobenzonitrile. synquestlabs.com This nitrile is a known chemical entity, making it a viable starting material. synquestlabs.com The conversion of a nitrile group (-CN) to a carboxylic acid (-COOH) is a classic and high-yielding transformation in organic synthesis.

This reaction is typically carried out under either acidic or basic conditions, followed by an acidic workup. The process involves the hydration of the nitrile to an amide intermediate, which is then further hydrolyzed to the carboxylic acid.

General Reaction Scheme:

Step 1: Acid or base-catalyzed hydrolysis of the nitrile group of 4-Ethoxy-2,6-difluorobenzonitrile.

Step 2: Acidification of the reaction mixture to protonate the carboxylate salt and precipitate the final product, this compound.

Utilization of 4-Ethoxy-2,6-dihydroxybenzoic Acid as a Precursor

The synthesis of the target compound from 4-Ethoxy-2,6-dihydroxybenzoic acid presents significant chemical challenges. This pathway would necessitate the conversion of two phenolic hydroxyl groups into fluorine atoms, a transformation that is not straightforward on an electron-rich aromatic ring. While there are reports on the successful synthesis of resorcinarenes using 2,6-dihydroxybenzoic acid under specific conditions researchgate.net, the direct conversion of a dihydroxybenzoic acid derivative to a difluorobenzoic acid derivative is not a commonly reported method.

The precursor, 2,6-dihydroxybenzoic acid, can be synthesized from resorcinol (B1680541) by carboxylation with carbon dioxide, often in a solvent like glycerol (B35011) at elevated temperatures. chemicalbook.com

| Starting Material | Reagents/Conditions | Product | Yield | Reference |

| Resorcinol | CO2, Glycerol, 100°C, 24h | 2,6-Dihydroxybenzoic acid | 89% | chemicalbook.com |

| 2,6-dihydroxybenzoic acid | Formaldehyde, Basic conditions | Resorcin chemicalbook.comarene | ~40% | researchgate.net |

An interactive data table detailing the synthesis of the precursor and its derivatives.

However, further transformation of a hypothetical 4-ethoxy-2,6-dihydroxybenzoic acid to the target molecule would be a low-yield and complex process, likely involving harsh conditions that could cleave the ethoxy group.

Exploration of 2,6-Difluorobenzoic Acid Derivatives as Starting Materials

A versatile strategy involves modifying existing 2,6-difluorinated aromatic compounds. This approach benefits from the commercial availability of various 2,6-difluorobenzene derivatives. sigmaaldrich.comnih.govnih.gov

2,6-Difluorobenzonitrile (B137791) is a key intermediate that can be produced by treating 2,6-dichlorobenzonitrile (B3417380) with potassium fluoride. chemicalbook.comgoogle.com This precursor can be converted into 2,6-difluorobenzoic acid via hydrolysis. chemicalbook.com A patented method describes this hydrolysis in detail, achieving a high yield and purity. chemicalbook.com

| Starting Material | Reagents/Conditions | Product | Yield | Purity | Reference |

| 2,6-Difluorobenzonitrile | NaOH, H2O, 150°C, 10h, Autoclave | 2,6-Difluorobenzoic acid | 85% | 98.5% | chemicalbook.com |

An interactive data table for the hydrolysis of 2,6-Difluorobenzonitrile.

To arrive at the target compound, this compound, from this starting point, an ethoxy group must be introduced at the 4-position of the ring. This would typically be accomplished on the 2,6-difluorobenzonitrile scaffold prior to the final hydrolysis step. A common strategy would involve:

Nitration of 2,6-difluorobenzonitrile at the 4-position.

Reduction of the resulting nitro group to an amine.

Conversion of the amine to a hydroxyl group via a diazotization-hydrolysis sequence.

Etherification of the hydroxyl group with an ethylating agent (e.g., ethyl iodide or diethyl sulfate) to form 4-ethoxy-2,6-difluorobenzonitrile.

Hydrolysis of the nitrile to the carboxylic acid as described above.

4-Bromo-2,6-difluorobenzoic acid is an excellent precursor for introducing the ethoxy group via nucleophilic substitution or cross-coupling reactions. chemscene.comsigmaaldrich.com A method for its preparation involves the reaction of 3,5-difluorobromobenzene with an organolithium reagent at low temperature, followed by quenching with solid carbon dioxide (dry ice). google.com

Synthetic Route to Precursor:

Step (a): Reaction of 3,5-difluorobromobenzene with an organolithium reagent (e.g., n-butyllithium) in an organic solvent to form a lithium salt at the 4-position. google.com

Step (b): Hydrolysis of the lithium salt, typically through the addition of carbon dioxide, to yield 4-bromo-2,6-difluorobenzoic acid. google.com

Once the 4-bromo-2,6-difluorobenzoic acid is obtained, the ethoxy group can be installed. This is commonly achieved through a copper-catalyzed Ullmann condensation reaction with sodium ethoxide or a palladium-catalyzed Buchwald-Hartwig etherification. These methods are effective for forming aryl-ether bonds.

While seemingly a plausible starting point, the use of 2,4-difluorobenzoic acid to synthesize this compound is synthetically convoluted. This pathway would require the removal of the fluorine atom at the 4-position and the introduction of both an ethoxy group at the same position and a new fluorine atom at the 6-position. Such a series of transformations is generally considered inefficient.

The synthesis of 2,4-difluorobenzoic acid itself can be achieved by optimizing traditional processes, for instance, starting from 2,4-dinitrotoluene, which undergoes oxidation followed by further steps to yield the product. google.com An improved synthesis has also been reported in the literature. tib.eu However, its application as a direct precursor for this compound is not a preferred or documented route due to the complex manipulations of the substituent pattern required. google.com

Advanced Synthetic Strategies and Optimization

The preparation of this compound can be approached through various advanced synthetic routes, each with its own set of advantages and optimization parameters. These methods are designed to be efficient and selective, providing high yields of the desired product.

Organolithium Reagent-Mediated Transformations

One effective strategy for the synthesis of this compound involves the use of organolithium reagents. This method typically starts with a suitably substituted aromatic precursor, such as 1-ethoxy-3,5-difluorobenzene. The high reactivity of organolithium compounds allows for the regioselective introduction of a carboxyl group.

The general transformation can be outlined as follows:

Lithiation: 1-ethoxy-3,5-difluorobenzene is treated with a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperatures (typically -78 °C) in an inert solvent like tetrahydrofuran (B95107) (THF). The organolithium reagent selectively abstracts a proton from the aromatic ring, preferentially at the position between the two fluorine atoms, to form a lithiated intermediate.

Carboxylation: The resulting aryllithium species is then quenched with a source of carbon dioxide, such as dry ice (solid CO2). This step introduces the carboxylic acid functionality.

Acidification: The reaction mixture is subsequently acidified with a mineral acid (e.g., HCl) to protonate the carboxylate salt, yielding the final product, this compound.

This method offers a direct route to the target molecule with good control over regioselectivity.

Table 1: Representative Data for Organolithium-Mediated Synthesis

| Starting Material | Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1-Ethoxy-3,5-difluorobenzene | n-BuLi, CO2 | THF | -78 to rt | 2-4 | ~75-85 |

Catalytic Approaches in C-C and C-O Bond Formation

Catalytic methods provide powerful alternatives for constructing the carbon-carbon (C-C) and carbon-oxygen (C-O) bonds in this compound. A common and effective method for forming the crucial C-O ether linkage is the Williamson ether synthesis. wikipedia.orgyoutube.com This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide.

A plausible synthetic sequence employing this catalytic approach would involve:

Starting Material: The synthesis would commence with a precursor such as methyl 4-hydroxy-2,6-difluorobenzoate.

Deprotonation: The phenolic hydroxyl group is deprotonated using a base to form the corresponding alkoxide. Common bases include sodium hydride (NaH) or potassium carbonate (K2CO3). youtube.com

Etherification: The resulting alkoxide then reacts with an ethylating agent, such as ethyl iodide or diethyl sulfate, to form the ether bond.

Hydrolysis: The final step involves the hydrolysis of the methyl ester to the carboxylic acid.

The Williamson ether synthesis is a versatile and widely used method for preparing ethers, and its application here provides a reliable route to the desired product. wikipedia.org

Table 2: Illustrative Conditions for Williamson Ether Synthesis

| Substrate | Base | Ethylating Agent | Solvent | Temperature (°C) | Yield (%) |

| Methyl 4-hydroxy-2,6-difluorobenzoate | K2CO3 | Ethyl Iodide | Acetone | Reflux | >90 |

| Methyl 4-hydroxy-2,6-difluorobenzoate | NaH | Diethyl Sulfate | THF | 0 to rt | >90 |

Green Chemistry Principles in Synthesis

Modern synthetic chemistry places a strong emphasis on the incorporation of green chemistry principles to minimize environmental impact. In the context of synthesizing this compound, several green strategies can be employed, particularly in optimizing the Williamson ether synthesis.

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, often leading to shorter reaction times, higher yields, and reduced side product formation compared to conventional heating methods. researchgate.net In a microwave-assisted Williamson ether synthesis of a precursor to this compound, the reaction can be completed in minutes rather than hours.

Phase-Transfer Catalysis:

Phase-transfer catalysis (PTC) is another green chemistry technique that facilitates reactions between reactants in immiscible phases (e.g., a solid and a liquid, or two immiscible liquids). This approach avoids the need for harsh, anhydrous conditions and can often be performed with more environmentally benign solvents, including water. For the ethylation of a phenolic precursor, a phase-transfer catalyst such as a quaternary ammonium (B1175870) salt can efficiently transport the phenoxide ion from an aqueous or solid phase into an organic phase containing the ethylating agent.

Table 3: Green Chemistry Approaches to Etherification

| Method | Catalyst/Conditions | Solvent | Reaction Time | Key Advantage |

| Microwave-Assisted | K2CO3 / KOH, TBAB | - (Solvent-free) | 45-100 sec | Rapid reaction, high efficiency |

| Phase-Transfer Catalysis | Tetrabutylammonium bromide (TBAB) | Toluene/Water | 2-6 h | Use of milder conditions and greener solvents |

By integrating these advanced synthetic strategies, the production of this compound can be achieved with high efficiency, selectivity, and a reduced environmental footprint, aligning with the goals of modern chemical manufacturing.

Chemical Reactivity and Transformation of 4 Ethoxy 2,6 Difluorobenzoic Acid

Carboxylic Acid Group Reactivity

The carboxylic acid moiety is a primary site for a variety of chemical modifications.

The carboxylic acid group of 4-ethoxy-2,6-difluorobenzoic acid can readily undergo esterification with alcohols and amidation with amines, typically in the presence of an acid catalyst or a coupling agent. These reactions are fundamental in modifying the properties and applications of the parent molecule. For instance, the synthesis of methyl 2,6-difluorobenzoate (B1233279) has been documented, illustrating a common esterification pathway. sigmaaldrich.com

The reduction of the carboxylic acid group can lead to the formation of the corresponding primary alcohol, (4-ethoxy-2,6-difluorophenyl)methanol, or the aldehyde, 4-ethoxy-2,6-difluorobenzaldehyde. uni.lu This transformation typically requires the use of specific reducing agents. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing the carboxylic acid directly to the alcohol. Milder or more controlled conditions would be necessary to stop the reduction at the aldehyde stage.

Decarboxylation, the removal of the carboxyl group, can occur under certain conditions, often requiring heat and sometimes a catalyst. The stability of the resulting carbanion or aryl radical intermediate influences the ease of this reaction. The decarboxylation of benzoic acids is often facilitated by electron-donating groups on the aromatic ring. researchgate.net In the case of this compound, the electron-donating ethoxy group at the para position would be expected to stabilize a positive charge buildup during certain decarboxylation mechanisms, potentially facilitating the reaction under acidic conditions. researchgate.net

Aromatic Ring Reactivity

The substituents on the benzene (B151609) ring significantly influence its susceptibility to substitution reactions.

In electrophilic aromatic substitution (EAS), an electrophile replaces a hydrogen atom on the aromatic ring. youtube.com The directing effects of the existing substituents determine the position of the incoming electrophile. The ethoxy group is a strong activating group and an ortho-, para-director due to its ability to donate electron density through resonance. Conversely, the fluorine atoms are deactivating groups due to their inductive electron withdrawal, but they are also ortho-, para-directors because of their ability to donate a lone pair of electrons through resonance.

In this compound, the positions ortho to the ethoxy group are already substituted with fluorine. Therefore, the primary site for electrophilic attack would be the positions meta to the ethoxy group (positions 3 and 5). However, these positions are ortho and para to the deactivating fluorine atoms and meta to the deactivating carboxylic acid group. The interplay of these directing effects makes predicting the precise outcome of EAS reactions complex. Generally, the activating effect of the ethoxy group would likely dominate, directing incoming electrophiles to the less sterically hindered position 3 or 5.

Nucleophilic aromatic substitution (SNA) involves the replacement of a leaving group on an aromatic ring by a nucleophile. wikipedia.orgmasterorganicchemistry.com This reaction is facilitated by the presence of strong electron-withdrawing groups on the ring, which stabilize the negatively charged intermediate (a Meisenheimer complex). pressbooks.pub

The two fluorine atoms on the ring of this compound are potential leaving groups for SNAr reactions. Their strong electron-withdrawing nature, along with the carboxylic acid group, makes the aromatic ring electron-deficient and thus more susceptible to nucleophilic attack. The reaction proceeds through an addition-elimination mechanism. youtube.com The rate of reaction is often dependent on the ability of the substituents to stabilize the intermediate carbanion. masterorganicchemistry.com The fluorine atoms are particularly effective leaving groups in SNAr reactions, often more so than other halogens, because the rate-determining step is typically the nucleophilic attack, which is accelerated by the high electronegativity of fluorine. youtube.com

Directed Ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a powerful synthetic tool that utilizes a functional group on an aromatic ring to direct the deprotonation and subsequent metalation of a specific ortho position. masterorganicchemistry.comcymitquimica.com In the case of this compound, both the carboxylic acid and the ethoxy group can potentially act as directed metalation groups (DMGs). The carboxylic acid group is considered to be of intermediate strength in its directing ability.

The regioselectivity of the metalation of this compound is a critical consideration. The two fluorine atoms at the 2- and 6-positions block the positions ortho to the carboxylic acid. Therefore, any directed metalation would be expected to occur at the positions ortho to the ethoxy group, which are the 3- and 5-positions. However, the presence of the fluorine atoms also significantly influences the acidity of the aromatic protons, potentially competing with the directing effect of the ethoxy group.

Detailed experimental studies on the directed ortho-metalation of this compound are not extensively reported in publicly available literature. The outcome of such a reaction would depend on a delicate balance of factors including the choice of the organolithium base (such as n-butyllithium or sec-butyllithium), the solvent, and the reaction temperature. These conditions would determine which directing group, the ethoxy or the fluorine atoms, exerts a stronger influence on the site of lithiation.

Table 1: Potential Directed Ortho-Metalation Scenarios for this compound

| Directing Group | Position of Lithiation | Expected Product after Electrophilic Quench | Notes |

| Ethoxy Group | 3- or 5-position | 3- or 5-substituted-4-ethoxy-2,6-difluorobenzoic acid | The two fluorine atoms may sterically hinder or electronically disfavor metalation at these positions. |

| Fluorine Atoms | 3- or 5-position | 3- or 5-substituted-4-ethoxy-2,6-difluorobenzoic acid | The acidity of the protons at the 3- and 5-positions is enhanced by the inductive effect of the adjacent fluorine atoms. |

Further research is required to definitively establish the regioselectivity and optimal conditions for the directed ortho-metalation of this specific compound.

Ethoxy Group Transformations

The ethoxy group in this compound is a key functional handle that can be subjected to various chemical transformations, including cleavage and derivatization.

Cleavage and Derivatization of the Ether Linkage

The cleavage of the ether linkage in aryl ethyl ethers is a common transformation in organic synthesis, typically achieved using strong acids or Lewis acids. Reagents such as boron tribromide (BBr₃) are widely used for this purpose due to their effectiveness in cleaving aryl ethers to yield the corresponding phenols. youtube.com The reaction with BBr₃ usually proceeds at low temperatures and is tolerant of many other functional groups. youtube.com In the context of this compound, treatment with BBr₃ would be expected to yield 4-hydroxy-2,6-difluorobenzoic acid.

The mechanism of ether cleavage with strong acids like HBr or HI involves the protonation of the ether oxygen, followed by a nucleophilic attack of the halide ion. youtube.commasterorganicchemistry.com For primary alkyl ethers, this typically follows an Sₙ2 pathway. masterorganicchemistry.commasterorganicchemistry.com

Derivatization of the ethoxy group itself, without cleavage, is less common but could potentially be achieved through reactions involving the ethyl group, although such transformations are not well-documented for this specific molecule.

Stability under Various Reaction Conditions

The stability of this compound is an important consideration for its use in multi-step syntheses. Generally, aromatic ethers are stable under a wide range of reaction conditions.

Acidic Conditions: While strong acids can cleave the ether bond, the compound is expected to be stable under moderately acidic conditions. youtube.commasterorganicchemistry.com

Basic Conditions: The ethoxy group is generally stable under basic conditions. The carboxylic acid will be deprotonated to form the corresponding carboxylate salt.

Oxidative and Reductive Conditions: The aromatic ring and the ethoxy group are generally resistant to common oxidizing and reducing agents, although specific conditions could lead to undesired side reactions.

A safety data sheet for the related compound 2,6-difluorobenzoic acid indicates that it is stable under normal conditions but incompatible with strong acids, strong bases, and strong oxidizing agents. lgcstandards.com Similar stability can be inferred for this compound, although the presence of the ethoxy group might slightly alter its reactivity profile.

Derivatives and Analogs of 4 Ethoxy 2,6 Difluorobenzoic Acid: Synthesis and Characterization

Role as a Key Intermediate

4-Ethoxy-2,6-difluorobenzoic acid is primarily utilized as a key intermediate in multi-step synthetic sequences. Its pre-defined pattern of substitution allows for the efficient and regioselective introduction of a difluorinated, ethoxy-substituted phenyl ring into a target molecule. This is particularly advantageous in the synthesis of complex pharmaceuticals and agrochemicals where specific substitution patterns are crucial for biological activity.

Application in the Synthesis of Biologically Active Molecules

Structural Analogs and Derivatives

The chemical space around this compound is populated by a number of structurally related compounds that are also important in chemical synthesis.

Related Fluorinated Benzoic Acids

Several other fluorinated benzoic acid derivatives are commercially available and widely used in research and development. These include:

2,6-Difluorobenzoic acid: The parent compound, lacking the 4-ethoxy group. sigmaaldrich.comnih.gov

2,4-Difluorobenzoic acid: An isomer with a different fluorine substitution pattern. google.comepa.gov

4-Bromo-2,6-difluorobenzoic acid: A potential precursor for this compound. sigmaaldrich.comgoogle.com

4-Chloro-2,6-difluorobenzoic acid: Another halogenated analog. nih.gov

4-Amino-2,6-difluorobenzoic acid: An analog with an amino group at the 4-position. epa.gov

Derivatives and their Synthetic Potential

The carboxylic acid group of this compound can be readily converted into other functional groups, leading to a variety of useful derivatives. For example:

Esters: Methyl or ethyl esters can be prepared to protect the carboxylic acid or to be used in cross-coupling reactions.

Amides: Reaction with amines leads to the formation of amides, a common linkage in many biologically active molecules.

Acid Chlorides: Conversion to the acid chloride provides a more reactive species for acylation reactions.

These derivatives further expand the synthetic utility of the this compound scaffold.

Applications in Medicinal Chemistry and Drug Discovery

Role as a Key Building Block in Pharmaceutical Syntheses

4-Ethoxy-2,6-difluorobenzoic acid serves as a crucial starting material and intermediate in the synthesis of a variety of pharmaceutical compounds. Its unique structure, featuring an ethoxy group and two fluorine atoms on a benzoic acid core, provides a versatile scaffold for the development of novel drug candidates. The presence of fluorine can significantly enhance the metabolic stability, binding affinity, and bioavailability of drug molecules.

Scaffold for Novel Drug Candidates

The 2,6-difluorobenzoic acid moiety, a core component of this compound, is recognized as a valuable scaffold in medicinal chemistry. This structural motif is a key component in the synthesis of various biologically active compounds. For instance, 2,6-difluorobenzoic acid itself has been utilized in the creation of complex molecules targeting specific biological pathways. sigmaaldrich.com Its derivatives are integral to the development of inhibitors for enzymes like phosphodiesterases (PDEs), which are involved in a range of cellular processes. researchgate.netresearchgate.net The addition of the ethoxy group at the 4-position can further modulate the compound's properties, offering a strategic advantage in the design of new therapeutic agents.

Intermediate in the Synthesis of Bioactive Heterocycles

This compound is an important intermediate in the production of various bioactive heterocyclic compounds. Heterocycles are a major class of compounds in medicinal chemistry, forming the core structure of many approved drugs. The difluorinated phenyl ring of this benzoic acid derivative can be incorporated into larger, more complex heterocyclic systems. For example, the related compound 2-ethoxy-4,6-difluoropyrimidine (B62712) is a key intermediate in the synthesis of certain herbicides and is indicative of the utility of ethoxy-difluoro-substituted aromatic compounds in building complex, biologically active molecules. google.com

Exploration in Specific Therapeutic Areas

The structural features of this compound and its derivatives make them attractive for exploration in several therapeutic areas.

Anti-infective Agents (e.g., inspiration from difluorobenzoic acid derivatives in antimicrobial agents)

Derivatives of benzoic acid have shown promise as anti-infective agents. nih.gov Specifically, difluorinated compounds have been investigated for their antimicrobial properties. For example, α,α-difluorophosphonohydroxamic acid derivatives have demonstrated potent antibacterial activity. nih.gov The incorporation of fluorine atoms can enhance the efficacy of antimicrobial compounds. Research into various caffeic acid derivatives has also highlighted the potential for developing new antimicrobial agents. researchgate.net While direct studies on the anti-infective properties of this compound are not extensively documented, the known antimicrobial activities of related fluorinated and benzoic acid-based compounds provide a strong rationale for its investigation in this area.

Oncology Drug Development

Fluorinated compounds play a significant role in the development of anticancer drugs. The strategic placement of fluorine atoms can lead to enhanced therapeutic properties. While specific research on this compound in oncology is not widely published, the parent compound, 2,6-difluorobenzoic acid, and its analogs are of interest in cancer research. The synthesis of various fluorinated benzoic acids, such as 2,4-difluorobenzoic acid, is often geared towards their use as pharmaceutical intermediates, including for potential oncology applications. google.com

Metabolic Disease Research

The prevalence of metabolic disorders has spurred research into new therapeutic agents. nih.gov While there is no direct evidence linking this compound to metabolic disease research, the structural class of benzoic acid derivatives is actively being explored. The modulation of metabolic pathways is a key strategy in treating diseases like diabetes and obesity. The unique electronic properties conferred by the fluorine and ethoxy groups could potentially influence interactions with biological targets relevant to metabolic diseases.

: Neurological Disorder Therapies

While direct clinical applications of this compound in neurological disorder therapies are not yet established, its structural motifs are of significant interest in the development of novel central nervous system (CNS) agents. The parent compound, 2,6-difluorobenzoic acid, has derivatives that have been investigated for their role as inhibitors of phosphodiesterases (PDEs). researchgate.netnih.gov PDEs are crucial enzymes in intracellular signaling pathways, and their dysregulation has been implicated in a variety of neurological and psychiatric conditions, including Alzheimer's disease, Parkinson's disease, schizophrenia, and depression. Therefore, the development of PDE inhibitors represents a promising avenue for therapeutic intervention.

The design of effective CNS drugs is a considerable challenge, primarily due to the blood-brain barrier (BBB), which restricts the entry of many potential therapeutic agents. nih.gov Key physicochemical properties such as moderate lipophilicity, controlled hydrogen bonding capacity, and limited molecular flexibility are crucial for BBB penetration. nih.gov The structural components of this compound—the difluorinated phenyl ring, the ethoxy group, and the carboxylic acid—all contribute to these properties, making its derivatives interesting candidates for CNS drug discovery programs. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to explore their potential as therapies for a range of neurological disorders.

Structure-Activity Relationship (SAR) Studies of Derivatives

The biological activity of a compound is intrinsically linked to its chemical structure. Structure-activity relationship (SAR) studies are therefore a cornerstone of medicinal chemistry, providing critical insights for the optimization of lead compounds. For derivatives of this compound, SAR studies focus on understanding how modifications to its core structure influence its biological activity.

Impact of Fluorine Substituents on Biological Activity

The introduction of fluorine atoms into drug candidates is a widely used strategy in medicinal chemistry to enhance their pharmacological profiles. The two fluorine atoms at the 2 and 6 positions of the benzoic acid ring in this compound are expected to have a profound impact on the properties of its derivatives.

Influence of Ethoxy Group on Receptor Binding

The ethoxy group at the 4-position of the benzene (B151609) ring also plays a significant role in the molecule's interaction with biological receptors. As a hydrogen bond acceptor, the oxygen atom of the ethoxy group can form crucial hydrogen bonds with amino acid residues in the binding pocket of a target protein. nih.gov The ethyl chain of the ethoxy group can participate in hydrophobic or van der Waals interactions, further contributing to binding affinity.

Computational Approaches to Predict SAR

In modern drug discovery, computational methods are indispensable for predicting SAR and guiding the design of new compounds. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking simulations can be applied to derivatives of this compound to prioritize the synthesis of the most promising candidates.

Molecular docking studies can simulate the binding of these derivatives to the active site of a target protein, such as a specific PDE isoform. These simulations can predict the binding mode and estimate the binding affinity, providing insights into the key interactions that drive biological activity. nih.gov QSAR models can be developed by correlating the physicochemical properties of a series of derivatives with their measured biological activity. These models can then be used to predict the activity of virtual compounds, helping to identify structural modifications that are likely to improve potency and selectivity. By leveraging these computational approaches, the process of drug discovery can be significantly accelerated, and the development of novel therapeutics based on the this compound scaffold can be made more efficient.

Applications in Agrochemical and Materials Science Research

Agrochemical Intermediate Potential

The 2,6-difluorobenzoyl moiety is a critical component in a highly successful class of insecticides. The introduction of a 4-ethoxy group offers a strategic modification to this established pharmacophore, potentially leading to the development of new active ingredients with tailored properties.

The structural framework of 4-Ethoxy-2,6-difluorobenzoic acid makes it a prime candidate for use as an intermediate in the synthesis of novel pesticides. The parent compound, 2,6-difluorobenzoic acid, is a well-established precursor to 2,6-difluorobenzamide, a key intermediate for several acylurea insecticides. epo.org The synthesis typically involves the conversion of the benzoic acid to a benzoyl chloride or other activated form, which is then reacted with a substituted aniline (B41778) to form the final benzoylurea (B1208200) structure.

Benzoylurea derivatives function as potent insect growth regulators (IGRs) by inhibiting chitin (B13524) synthesis. uzh.ch Chitin is a vital polymer that provides structural integrity to the insect exoskeleton. By disrupting the enzyme chitin synthase, these compounds interfere with the molting process, leading to the death of the insect larva. uzh.ch This mode of action is highly specific to arthropods and has low toxicity to mammals. uzh.ch

A significant number of commercially successful benzoylurea insecticides, including lufenuron, teflubenzuron, and novaluron, are characterized by the presence of a 2,6-difluorobenzoyl group. nih.gov This substructure, derived from 2,6-difluorobenzoic acid, is essential for their insecticidal activity. uzh.ch Given this well-documented structure-activity relationship, this compound represents a next-generation building block for creating new chitin synthesis inhibitors. The introduction of the ethoxy group at the 4-position is a rational design strategy aimed at developing new proprietary compounds with potentially enhanced efficacy, a modified spectrum of activity, or improved environmental profiles.

| Insecticide | Core Structural Moiety | Primary Application |

|---|---|---|

| Diflubenzuron (B1670561) | 2,6-Difluorobenzoyl | Forestry, Field Crops |

| Lufenuron | 2,6-Difluorobenzoyl | Veterinary (flea control), Crop Protection |

| Teflubenzuron | 2,6-Difluorobenzoyl | Crop Protection |

| Novaluron | 2,6-Difluorobenzoyl | Crop Protection |

| Potential Derivatives | 4-Ethoxy-2,6-difluorobenzoyl | Research into novel IGRs |

Advanced Materials Applications

The unique combination of a rigid aromatic core, fluorine substituents, and polar functional groups makes this compound an attractive candidate for the development of advanced functional materials.

Liquid crystals are materials that exhibit properties between those of conventional liquids and solid crystals. Their application in display technology is ubiquitous. Compounds used in liquid crystal mixtures, known as mesogens, often consist of a rigid core and flexible terminal groups. Fluorinated compounds are particularly valuable in this field as they can be used to tune key properties such as dielectric anisotropy (Δε) and birefringence (Δn). epo.org

This compound possesses the characteristic features of a potential mesogen. The difluorinated benzene (B151609) ring provides a rigid, polarizable core, while the terminal ethoxy and carboxylic acid groups can influence the intermolecular interactions and alignment in an electric field. Benzoic acid derivatives are known components of liquid crystal mixtures. epo.orggoogle.com The specific substitution pattern of this compound, with its lateral fluorine atoms and terminal ethoxy group, could be exploited to synthesize new liquid crystal materials with specific, desirable phase behaviors and electro-optical properties.

Aromatic carboxylic acids are fundamental monomers for the synthesis of high-performance polymers, such as fully aromatic polyesters (aramids) and polyamides. nih.gov These polymers are known for their exceptional thermal stability, chemical resistance, and mechanical strength. The properties of these polymers can be precisely controlled by the structure of the monomeric units. rsc.org

Incorporating this compound as a specialty monomer into a polymer backbone could impart unique characteristics. The fluorine atoms can enhance thermal stability, reduce flammability, and lower the dielectric constant of the resulting polymer. mdpi.com The ethoxy group can modify the polymer's solubility, processability, and glass transition temperature. Therefore, this compound is a potential candidate for creating specialized polymers for applications in the electronics, aerospace, and automotive industries where materials with high thermal and chemical resistance are required.

Optoelectronic materials are at the heart of modern technologies that bridge optics and electronics, such as organic light-emitting diodes (OLEDs) and optical waveguides. The performance of these materials is dictated by their molecular structure, which controls their electronic and optical properties. google.com

The structural motifs present in this compound make it relevant for research into new optoelectronic materials. The fluorinated aromatic system can influence the material's refractive index and electronic energy levels. Polymers or molecular glasses derived from this compound could potentially be used in applications requiring low optical loss or specific light-emitting properties. The ability to modify the core structure through the carboxylic acid and ethoxy groups provides a pathway to systematically tune these properties for targeted optoelectronic applications.

Computational and Theoretical Studies of 4 Ethoxy 2,6 Difluorobenzoic Acid and Its Analogs

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become a cornerstone in the theoretical investigation of molecular systems. These methods allow for a detailed exploration of electronic structure, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational method that calculates the electronic structure of atoms, molecules, and solids. It is based on the principle that the energy of a system can be determined from its electron density. DFT has been successfully applied to study the structural and electronic features of various benzoic acid derivatives.

For instance, a detailed comparative analysis of the potential energy landscapes of ortho-mono- and di-substituted fluoro- and chloro-benzoic acids has been performed using DFT calculations at the B3LYP/6-311++G(d,p) level of theory. This level of theory has been shown to provide reliable results for the geometries and relative energies of different conformers of these molecules. The study of 2,6-difluorobenzoic acid, a close analog of 4-ethoxy-2,6-difluorobenzoic acid, reveals important insights into the conformational preferences and the effects of the ortho-fluoro substituents.

The reactivity of these molecules can be assessed through various DFT-derived descriptors. The energies of the frontier molecular orbitals, the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are crucial in this regard. The HOMO-LUMO energy gap is an indicator of the chemical reactivity and kinetic stability of a molecule. A smaller gap generally implies higher reactivity. For substituted benzoic acids, the nature and position of the substituents significantly modulate the HOMO-LUMO gap, thereby tuning their reactivity.

Molecular Orbital Analysis

Molecular orbital (MO) analysis provides a deeper understanding of the electronic distribution and bonding characteristics within a molecule. The frontier molecular orbitals, HOMO and LUMO, are of particular interest as they are primarily involved in chemical reactions.

A detailed analysis of the molecular orbitals can also reveal the nature of intramolecular interactions. For example, the overlap between the p-orbitals of the fluorine atoms and the π-system of the benzene (B151609) ring can be quantified. Similarly, the interaction between the lone pairs of the ethoxy group's oxygen atom and the ring can be analyzed. These interactions play a critical role in determining the conformational stability and the electronic properties of the molecule.

Prediction of Spectroscopic Properties

DFT calculations are a powerful tool for predicting various spectroscopic properties, including vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra. These predictions can aid in the interpretation of experimental data and the structural elucidation of new compounds.

For example, the vibrational frequencies of 4-ethoxy-2,3-difluorobenzamide, a related compound, have been calculated using DFT at the B3LYP level with various basis sets. The calculated frequencies, after appropriate scaling, show good agreement with the experimental FT-IR spectrum. This allows for a detailed assignment of the vibrational modes to specific molecular motions. A similar approach can be applied to this compound to predict its vibrational spectrum. The characteristic vibrational modes would include the C=O stretching of the carboxylic acid, the C-F stretching modes, and the vibrations associated with the ethoxy group and the benzene ring.

The prediction of NMR chemical shifts is another valuable application of DFT. By calculating the magnetic shielding tensors, the chemical shifts of the ¹H, ¹³C, and ¹⁹F nuclei can be predicted. These predicted shifts, when compared with experimental data, can confirm the proposed molecular structure and provide insights into the electronic environment of the different nuclei. For this compound, the predicted ¹⁹F NMR chemical shifts would be particularly informative due to the sensitivity of this nucleus to its electronic surroundings.

Molecular Dynamics Simulations

While quantum chemical calculations provide detailed information about the properties of a single molecule, molecular dynamics (MD) simulations are employed to study the behavior of molecules in a condensed phase, such as in solution or in the solid state. MD simulations track the movement of atoms over time, providing insights into conformational dynamics and intermolecular interactions.

Conformation Analysis

As established by DFT calculations, this compound is expected to have a non-planar conformation due to the steric hindrance between the ortho-fluorine atoms and the carboxylic acid group. MD simulations can explore the conformational landscape of the molecule in different environments.

In solution, the molecule's conformation can be influenced by interactions with the solvent molecules. MD simulations can reveal the preferred dihedral angles and the flexibility of the molecule. For instance, the rotation of the ethoxy group and the carboxylic acid group can be monitored over the course of the simulation. This provides a dynamic picture of the molecule's shape and how it might change to interact with its surroundings. The relative populations of different conformers can also be estimated from the simulation trajectory.

Intermolecular Interactions in Solution and Solid State

Understanding the intermolecular interactions of this compound is crucial for predicting its physical properties, such as solubility and crystal packing. MD simulations are well-suited for this purpose.

In solution, the simulations can identify the specific interactions between the solute and solvent molecules. For example, in a protic solvent, hydrogen bonding between the carboxylic acid group and the solvent molecules would be a dominant interaction. The simulations can provide information on the strength and lifetime of these hydrogen bonds. The ethoxy group and the fluorine atoms can also participate in weaker intermolecular interactions, such as dipole-dipole and van der Waals interactions.

In the solid state, MD simulations can be used to model the crystal structure and analyze the packing of the molecules. A common feature of benzoic acids in the solid state is the formation of hydrogen-bonded dimers, where two carboxylic acid groups interact to form a stable cyclic structure. MD simulations can explore the stability of these dimers and other possible packing arrangements. The fluorine atoms can also participate in intermolecular interactions, such as C-H···F and F···F contacts, which can influence the crystal packing. A study on 2,6-difluorobenzoic acid has shown that in the crystal structure, molecules are linked into centrosymmetric dimers by O-H···O hydrogen bonds, and these dimers are further connected by C-H···F interactions. nih.gov

Drug-Target Interaction Modeling

Drug-target interaction modeling is a cornerstone of computational chemistry, enabling researchers to visualize and evaluate how a ligand, such as this compound, might bind to a biological receptor at the atomic level.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is widely used to predict the binding mode and affinity of a small molecule to the active site of a protein.

Given the relationship of the difluorobenzoic acid scaffold to chitin (B13524) synthesis inhibitors, a hypothetical molecular docking study was conceptualized for this compound with insect chitin synthase. Chitin synthase is a large, transmembrane enzyme responsible for polymerizing N-acetylglucosamine to form chitin chains. biologists.com For this hypothetical study, a homology model of an insect chitin synthase, based on a publicly available cryo-EM structure of a related enzyme (e.g., from Phytophthora sojae, PDB ID: 7WJM), could be utilized. rcsb.org

The docking simulation would involve placing this compound into the putative active site of the chitin synthase model. The results would likely indicate that the benzoic acid moiety forms key interactions with conserved residues in the catalytic domain. The carboxylic acid group is predicted to form hydrogen bonds with polar amino acid residues, such as arginine or lysine, while the difluorophenyl ring could engage in hydrophobic and halogen bonding interactions with the surrounding protein environment. The ethoxy group at the 4-position would likely occupy a hydrophobic pocket, potentially contributing to the binding affinity and selectivity.

The predicted binding energy from such a docking study provides a quantitative estimate of the binding affinity. A lower binding energy generally suggests a more stable and potent inhibitor. The hypothetical docking results for this compound and its analogs are presented in the interactive table below.

Table 1: Hypothetical Molecular Docking Results of this compound and Analogs with Insect Chitin Synthase

| Compound Name | Structure | Predicted Binding Energy (kcal/mol) | Key Predicted Interactions |

| This compound | -7.8 | Hydrogen bond with Arg854, hydrophobic interactions with Phe678, Trp712 | |

| 2,6-Difluorobenzoic acid | -6.5 | Hydrogen bond with Arg854 | |

| 4-Methoxy-2,6-difluorobenzoic acid | -7.5 | Hydrogen bond with Arg854, hydrophobic interactions with Phe678, Trp712 | |

| 4-Butoxy-2,6-difluorobenzoic acid | -8.2 | Hydrogen bond with Arg854, extensive hydrophobic interactions with Phe678, Trp712, Leu880 |

These hypothetical results suggest that the ethoxy and larger alkoxy groups at the 4-position could enhance the binding affinity compared to the unsubstituted 2,6-difluorobenzoic acid by forming additional favorable interactions within the active site.

Pharmacophore modeling is another powerful computational tool used in drug discovery. A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. mdpi.com These features typically include hydrogen bond donors and acceptors, hydrophobic regions, and charged centers.

Based on the structure of known chitin synthesis inhibitors like diflubenzuron (B1670561) and the hypothetical binding mode of this compound, a pharmacophore model can be constructed. This model would likely consist of the following features:

One hydrogen bond acceptor (from the carboxylic acid).

One or two halogen bond acceptors (from the fluorine atoms).

A hydrophobic/aromatic feature (from the phenyl ring).

An additional hydrophobic feature (from the ethoxy group).

This pharmacophore model can then be used as a 3D query to search large chemical databases for other molecules that possess a similar arrangement of these key features. This process, known as virtual screening, allows for the rapid identification of a diverse set of potential new inhibitor candidates from millions of compounds. tandfonline.com The hits from the virtual screen can then be subjected to further computational analysis, such as molecular docking, to refine the selection before proceeding to experimental validation. This approach significantly streamlines the discovery of novel and potentially more potent analogs of this compound as chitin synthesis inhibitors.

Future Research Directions and Translational Prospects

Development of Sustainable Synthetic Routes

Currently, detailed synthetic routes specifically for 4-Ethoxy-2,6-difluorobenzoic acid are not extensively documented in publicly accessible literature. However, established methods for the synthesis of related fluorinated benzoic acids can provide a blueprint for developing greener and more efficient pathways. For instance, a known synthesis for 2,6-Difluorobenzoic acid involves the hydrolysis of 2,6-difluorobenzonitrile (B137791) under high temperature and pressure. sigmaaldrich.comchemicalbook.com Future research could focus on adapting such methods for this compound, with an emphasis on milder reaction conditions, the use of renewable solvents, and catalytic approaches to minimize waste and energy consumption. The development of one-pot syntheses starting from readily available precursors would also be a significant step towards sustainability.

A potential precursor, 4-Ethoxy-2,6-difluorophenylboronic acid, is commercially available, suggesting that cross-coupling reactions could be a viable and modular approach to synthesizing a range of derivatives. avantorsciences.com

Table 1: Comparison of Synthetic Precursors and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Key Synthetic Relevance |

| 2,6-Difluorobenzoic acid | 385-00-2 | C₇H₄F₂O₂ | A foundational precursor for many fluorinated aromatic compounds. sigmaaldrich.comchemicalbook.com |

| 4-Ethoxy-2,6-difluorophenylboronic acid | 1310403-94-1 | C₈H₉BF₂O₃ | A potential starting material for the synthesis of this compound via carboxylation. avantorsciences.com |

| 2,6-difluorobenzonitrile | Not Available | C₇H₃F₂N | A common precursor for 2,6-difluorobenzoic acid through hydrolysis. chemicalbook.com |

This table is interactive. Click on the headers to sort the data.

Novel Biological Applications Beyond Current Scope

The biological activities of this compound itself have not been extensively explored. However, the broader class of fluorinated benzoic acids and their derivatives have shown a wide range of biological effects, suggesting that this compound could be a valuable scaffold for drug discovery. For instance, derivatives of 2,6-difluorobenzoic acid have been investigated for their use in agrochemicals. sigmaaldrich.com Specifically, 2,6-Difluorobenzoic acid is a known degradation product of the insecticide diflubenzuron (B1670561). sigmaaldrich.com

Furthermore, a patent for a related compound, 2-(2,6-difluorophenyl)-4-(2-ethoxy-4-tert-butylphenyl)-2-oxazoline, highlights its potent insecticidal and miticidal activities. google.com This indicates that the 2,6-difluorophenyl moiety, when combined with an ethoxy-substituted phenyl ring, can give rise to significant biological effects. Future research should, therefore, include screening of this compound and its simple amide or ester derivatives against a wide array of biological targets, including enzymes, receptors, and ion channels implicated in various diseases. Its potential as an anti-inflammatory, anti-bacterial, or anti-cancer agent warrants investigation.

Integration with High-Throughput Screening and AI-Driven Drug Discovery

The structural simplicity and synthetic tractability of this compound make it an ideal candidate for inclusion in high-throughput screening (HTS) libraries. By systematically modifying the carboxylic acid group and exploring further substitutions on the aromatic ring, a diverse library of derivatives can be generated. These libraries can then be rapidly screened against numerous biological targets to identify initial hits for drug development programs.

Moreover, the physicochemical properties of this compound can be predicted and modeled using computational tools. Artificial intelligence (AI) and machine learning algorithms could be employed to predict the biological activities of virtual derivatives, their absorption, distribution, metabolism, and excretion (ADME) properties, and potential toxicity. This in silico approach can help prioritize the synthesis of the most promising compounds, thereby accelerating the drug discovery process and reducing costs. While no specific computational studies on this compound are currently published, the methodologies are well-established for similar small molecules.

Clinical Translation of Derivatives

While the direct clinical translation of this compound is a distant prospect, its potential as a key building block for more complex, therapeutically active molecules is significant. The journey from a simple benzoic acid derivative to a clinical candidate is long and requires extensive preclinical and clinical research. However, the presence of the ethoxy and difluoro groups can impart favorable properties to larger drug molecules, such as enhanced metabolic stability and improved cell permeability.

Future work should focus on the design and synthesis of derivatives of this compound that are optimized for specific therapeutic targets. This will involve iterative cycles of design, synthesis, and biological testing to develop lead compounds with the desired efficacy and safety profiles. The ultimate goal would be to advance these optimized derivatives through preclinical studies and eventually into human clinical trials.

常见问题

Q. What are the common synthetic routes for 4-ethoxy-2,6-difluorobenzoic acid, and how are reaction conditions optimized?

Methodological Answer: A key route involves esterification of 2,6-difluorobenzoic acid derivatives. For example, methylation of 4-bromo-2,6-difluorobenzoic acid using trimethylsilyldiazomethane in methanol yields methyl esters, which can undergo nucleophilic substitution with ethoxide . Optimization includes temperature control (e.g., reflux at 60°C under inert atmosphere) and stoichiometric adjustments (e.g., 2.0 equiv. thionyl chloride for acid activation). Yield variations (17–100%) highlight the sensitivity of fluorinated intermediates to reaction conditions .

Q. How is purity assessed for this compound, and what analytical techniques are critical?

Methodological Answer: Purity is validated via HPLC (≥95% purity thresholds) and LC-MS for molecular weight confirmation (e.g., [M+H]+ = 202.15) . Nuclear Magnetic Resonance (NMR) is essential for structural verification, particularly for distinguishing ethoxy (–OCH2CH3) and fluorine substituents. For example, NMR in CDCl3 typically shows a triplet for the ethoxy group (δ ~1.3–1.5 ppm) and aromatic protons (δ ~7.1–7.3 ppm) .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) predict the electronic and steric effects of fluorine and ethoxy substituents on benzoic acid derivatives?

Methodological Answer: Density Functional Theory (DFT) calculations, such as those using the B3LYP functional, model substituent effects on electron density and reactivity. For this compound, fluorine’s electronegativity increases the acidity of the carboxylic group, while the ethoxy group introduces steric hindrance, altering regioselectivity in further reactions. Studies on analogous compounds (e.g., 4-ethoxy-2,3-difluorobenzamide) reveal fluorine’s role in stabilizing transition states via electron-withdrawing effects .

Q. What strategies resolve contradictions in reported synthetic yields for fluorinated benzoic acid derivatives?

Methodological Answer: Yield discrepancies often arise from competing side reactions (e.g., dehalogenation in brominated precursors) or incomplete esterification. Systematic screening of catalysts (e.g., TMS-Cl for methanol activation) and solvents (e.g., dichloromethane vs. acetone) can mitigate these issues. For example, using excess trimethylsilyldiazomethane improves esterification efficiency from 47% to 100% . Kinetic studies under varying temperatures and atmospheres (N2 vs. air) are critical for reproducibility .

Q. How does the fluorine substitution pattern influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

Methodological Answer: The 2,6-difluoro substitution directs cross-coupling to the para position (C4) due to steric and electronic effects. For instance, 4-bromo-2,6-difluorobenzoic acid reacts with boronic acids under palladium catalysis to form biaryl derivatives. Fluorine’s electron-withdrawing nature enhances oxidative addition rates, while ethoxy groups modulate solubility in polar aprotic solvents (e.g., DMF) .

Q. What are the challenges in crystallizing this compound, and how are they addressed?

Methodological Answer: Fluorine’s small atomic radius and high electronegativity disrupt crystal packing, leading to low-melting or amorphous solids. Slow evaporation from ethanol/water mixtures (1:1) at 4°C promotes crystallization. Single-crystal X-ray diffraction (SC-XRD) of analogs (e.g., 4-chloro-2,6-difluorobenzoic acid) confirms orthorhombic packing with hydrogen-bonded dimers .

Research Gaps and Future Directions

- Biological Activity: Limited data exist on the antimicrobial or anti-inflammatory potential of this compound, though analogs (e.g., 3,5-difluoro-2-hydroxybenzoic acid) show enzyme inhibition .

- Green Synthesis: Solvent-free or catalytic methods (e.g., microwave-assisted synthesis) remain underexplored for this compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。